molecular formula C19H21NO2 B5720091 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B5720091
M. Wt: 295.4 g/mol
InChI Key: UZQXYZOUQPUZEC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group and a tetrahydronaphthalenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 5,6,7,8-tetrahydronaphthalen-1-amine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxybenzaldehyde with 5,6,7,8-tetrahydronaphthalen-1-amine under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.

    Acetylation: The final step involves the acetylation of the amine with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

Uniqueness

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and acetamide linkage contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-12-5-3-8-15(18)13-19(21)20-17-11-6-9-14-7-2-4-10-16(14)17/h3,5-6,8-9,11-12H,2,4,7,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQXYZOUQPUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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